Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate, commonly referred to as GSK2193874, is a synthetic compound primarily recognized for its role as a selective antagonist of the transient receptor potential vanilloid 4 channel. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and inflammation modulation.
This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities. It is specifically classified as a TRPV4 antagonist, implicating its role in modulating calcium ion channels that are activated by various stimuli, including temperature and mechanical stress .
The synthesis of GSK2193874 involves several key steps, typically starting from commercially available precursors. The synthetic pathway generally includes:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the final product .
GSK2193874 participates in various chemical reactions typical for its functional groups:
These reactions are essential for modifying the compound for specific biological assays or further chemical modifications .
The mechanism of action for GSK2193874 primarily involves its interaction with the TRPV4 channel. By binding to this ion channel, GSK2193874 inhibits calcium influx into cells, thereby modulating cellular responses associated with pain and inflammation.
These properties are critical for determining appropriate handling and application conditions in laboratory settings.
GSK2193874 has several scientific uses:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2